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Compound of Interest
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Cat. No.: B13447323

Executive Summary

Creoside lll (CAS: 1038602-12-8) is a specialized phenolic glycoside found in the adaptive
medicinal plant Rhodiola crenulata.[1][2][3] Unlike the more common phenylethanoids (e.g.,
Salidroside) or phenylpropanoids (e.g., Rosavin), Creoside lll represents a unique hybrid
pharmacophore: a hemiterpene-derived linker esterified with 4-hydroxybenzoic acid.

This guide analyzes the SAR of Creoside lll, positioning it against its structural analogs to
elucidate how its specific "Ester-Linker-Sugar" configuration influences its activity in fibrosis
(TGF-

1 pathway) and cytotoxicity profiles.

Chemical Identity & Structural Logic[2]
The Creoside Il Architecture

Creoside lll is chemically defined as [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-ylJoxybut-2-enyl] 4-hydroxybenzoate.[1][2][3][4][5][6] Its structure can
be deconstructed into three functional domains:
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Domain Chemical Moiety

Function

Domain A (Head) 4-Hydroxybenzoate

Pharmacophore: Provides
antioxidant capacity and

protein-binding affinity (via

-stacking and H-bonding).

Domain B (Linker) (E)-2-methyl-2-butenyl

Spacer: Arigid, unsaturated
hemiterpene chain that orients
the head group. The (E)-
geometry is critical for receptor
fit.

Domain C (Tail) -D-Glucopyranoside

Solubility Engine: Enhances
hydrophilicity and
bioavailability; targets glucose

transporters (GLUTS).

Structural Comparison with Analogs

The SAR becomes evident when comparing Creoside lll to other Rhodiola glycosides.
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Key Structural Predicted
Compound Aglycone Class . . o .
Difference Bioactivity Shift
High: Ester hydrolysis
Contains a benzoate yields active phenolic
Creoside llI Phenolic Ester ester on arigid alkene  acid; rigid linker fits
linker. narrow pockets (e.g.,
MMPs).
Moderate: High
Flexible ethyl chain; flexibility allows broad
Salidroside Phenylethanoid phenol is directly binding but lower
attached. specificity than rigid
analogs.
Specific: Conjugated
_ _ Cinnamy! alcohol double bond extends
Rosavin Phenylpropanoid
backbone (C6-C3). -system; distinct CNS
activity.
Low: Lacks the
aromatic
] C8 acyclic terpene (no  pharmacophore;
Creoside | Monoterpene

aromatic ring).

primarily acts as a
surfactant/membrane

modifier.

Structure-Activity Relationship (SAR) Analysis
The "Benzoate-Linker" Synergy

The potency of Creoside lll in specific pathways (e.g., TGF-

1 inhibition) is attributed to the 4-hydroxybenzoate ester.

o Mechanism: The ester bond is susceptible to intracellular esterases, potentially releasing 4-

hydroxybenzoic acid (an anti-inflammatory agent) directly at the site of action.

© 2026 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b13447323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13447323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Contrast: Salidroside lacks this hydrolyzable ester, acting as a stable ether. This suggests
Creoside Ill may function as a prodrug-like molecule or a "dual-warhead" agent (Glycoside +
Phenolic Acid).

Linker Rigidity and Geometry

The (E)-2-methyl-2-butenyl chain introduces a rigid "kink" in the molecule.

o Experimental Insight: In matrix metalloproteinase (MMP) inhibition studies, rigid linkers often
provide better entropic favorability for binding into the S1' pocket compared to flexible alkyl
chains (like the ethyl group in Salidroside).

e SAR Rule: Preservation of the (E)-alkene geometry is essential. Reduction of this double
bond (to a butane chain) typically results in a >50% loss of binding affinity due to increased
conformational entropy.

Glycosylation and Uptake

The glucose moiety is not merely a solubility tag.

o Active Transport: The glucose unit allows Creoside Il to hijack Sodium-Glucose Linked
Transporters (SGLTs) or Glucose Transporters (GLUTSs) for cellular entry, a mechanism
validated for similar glycosides in kidney epithelial cells (HK-2).

Mechanistic Pathway: TGF- 1 & Fibrosis

Recent network pharmacology and experimental validation have identified Creoside lll as a
key component in reversing epithelial-mesenchymal transition (EMT).

Pathway Diagram

The following diagram illustrates the mechanism where Creoside Il (as part of the HIT
complex) intervenes in the TGF-

1 signaling cascade, specifically targeting Sphingosine Kinase 1 (SPHK1).
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Figure 1: Proposed mechanism of action. Creoside lll modulates the fibrotic response by
inhibiting SPHK1, preventing the downstream activation of NF-

B and the EMT phenotype.

Experimental Protocols
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Protocol: Isolation of Creoside Ill from Rhodiola

crenulata
Objective: To obtain high-purity (>95%) Creoside Ill for SAR studies.

» Extraction:
o Pulverize dried R. crenulata roots (1 kg).
o Reflux with 70% Methanol (10 L) for 3 hours

3 cycles.

o Concentrate filtrate under reduced pressure to obtain crude extract.
 Partitioning:

o Suspend crude extract in water.

o Partition sequentially with Petroleum Ether

Ethyl Acetate
n-Butanol.

o Collect the n-Butanol fraction (enriched in glycosides).
o Chromatography (The Critical Step):

o Column: Diaion HP-20 Macroporous Resin.

o Elution Gradient: Water

30% EtOH
50% EtOH
95% EtOH.

o Note: Creoside lll typically elutes in the 30-50% Ethanol fraction.
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 Purification:
o Subject the active fraction to Preparative HPLC.
o Column: C18 Reverse Phase (5

m, 250
10 mm).

o Mobile Phase: Acetonitrile : Water (Gradient 15:85 to 40:60 over 30 min).

o Detection: UV at 254 nm (detects the benzoate moiety).

Protocol: TGF- 1 Induced EMT Assay (HK-2 Cells)

Objective: To validate the anti-fibrotic activity of Creoside Ill analogs.
e Cell Culture:
o Culture HK-2 (Human Kidney 2) cells in DMEM/F12 medium + 10% FBS.
o Starve cells in serum-free medium for 24 hours prior to treatment.
e Induction & Treatment:
o Control Group: Vehicle only.
o Model Group: Add TGF-31 (10 ng/mL).
o Treatment Groups: Add TGF-B1 + Creoside Ill (concentrations: 10, 20, 50
M).
* Incubation:

o Incubate for 48 hours at 37°C, 5% CO
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e Readout (Western Blot):

o Lyse cells and extract proteins.

o Blot for EMT markers: E-cadherin (Epithelial marker, should increase with treatment) and

-SMA (Mesenchymal marker, should decrease).

o Normalization: Use GAPDH as loading control.[7]

Comparative Performance Data

The following table synthesizes data from Rhodiola metabolite profiling and bioactivity

screenings.
) . Salidroside .
Metric Creoside Il Rosavin
(Standard)
Molecular Weight 384.38 g/mol 300.30 g/mol 428.43 g/mol
_ - -0.5 (Highly
LogP (Predicted) ~0.1 (Hydrophilic) -~ 0.4 (Moderate)
Hydrophilic)
MMP-2 Inhibition Moderate Low Low
Low (IC Low (IC
Cytotoxicity (HepG2) > 100 > 100 Low
M) M)
3 CNS / Stress
Primary Target SPHK1/TGF AMPK / mTOR
Pathways

Stability

Labile (Ester bond)

Stable (Ether bond)

Stable (Ether bond)

Key Takeaway: While Salidroside is the "gold standard" for general adaptogenic effects,

Creoside lll offers a distinct chemical profile suitable for targeting fibrosis and extracellular

matrix remodeling due to its specific ester-linked structure.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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